R-(+)-Etomoxir Carboxylate, Potassium Salt

CPT1 inhibition enantiomer selectivity fatty acid oxidation

Researchers requiring isoform-selective CPT1 inhibition face supply chain inconsistency with racemic or wrong-enantiomer material. R-(+)-Etomoxir Carboxylate, Potassium Salt (CAS 132308-39-5) delivers the active inhibitory species with verified stereochemical purity. • Active R-(+)-enantiomer only; no confounding S-(-)-enantiomer interference • 16.7-fold selectivity for muscle CPT1B (IC50=0.015 mM) vs. liver CPT1A (IC50=0.25 mM) • Human hepatocyte IC50=0.1 μM; species-calibrated potency (rat IC50=10 μM) Supplied with Certificate of Analysis confirming identity and purity.

Molecular Formula C15H18ClKO4
Molecular Weight 336.85 g/mol
CAS No. 132308-39-5
Cat. No. B017772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(+)-Etomoxir Carboxylate, Potassium Salt
CAS132308-39-5
Synonyms(R)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Potassium Salt;  (2R)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic Acid Potassium Salt; 
Molecular FormulaC15H18ClKO4
Molecular Weight336.85 g/mol
Structural Identifiers
SMILESC1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+]
InChIInChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1
InChIKeyWBBGJSPIXZAHCU-XFULWGLBSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-(+)-Etomoxir Carboxylate Potassium Salt Overview


R-(+)-Etomoxir Carboxylate, Potassium Salt (CAS 132308-39-5) is the potassium carboxylate salt form of the R-(+)-enantiomer of etomoxir, a chiral oxirane carboxylic acid derivative that functions as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT1) [1]. This compound serves as the active inhibitory species following metabolic conversion from etomoxir prodrug forms, and is utilized in metabolic research for modulating mitochondrial long-chain fatty acid β-oxidation .

Workflow
Enantiomer-specific CPT1 inhibition probe for mitochondrial fatty acid oxidation studies
Selection context
Chiral R-(+)-enantiomer provides inhibitory activity; racemic or S-(−) forms introduce inactive material
Use context
Supports metabolic research across hepatocyte, cardiac, and skeletal muscle models with defined isoform selectivity context

R-(+)-Etomoxir Carboxylate: Why Substitution Fails


Generic substitution of this compound fails at multiple levels. First, etomoxir exists as a racemic mixture of (+) and (−) enantiomers, but only the (+)-enantiomer inhibits CPT1 [1]; procurement of racemic etomoxir or the incorrect enantiomer introduces inactive material that confounds dose-response interpretation. Second, CPT1 exists as tissue-specific isoforms—CPT1A (liver-predominant) and CPT1B (muscle/heart-predominant)—with the active metabolite etomoxiryl-CoA exhibiting an approximately 16.7-fold greater potency against the muscle isoform versus the liver isoform [2], making tissue-specific experimental design critically dependent on compound identity. Third, alternative CPT1 inhibitors such as perhexiline and oxfenicine exhibit markedly different isoform selectivity, potency ranges, and off-target profiles that preclude interchangeable use without extensive revalidation [3].

Racemate contains inactive enantiomer
Racemic etomoxir introduces 50% inactive S-(−)-enantiomer, which may confound dose-response interpretation in CPT1 inhibition assays.
Tissue isoform selectivity may shift effective concentration
CPT1B (muscle) and CPT1A (liver) respond differently to the active metabolite; isoform preference may alter required concentrations across tissue models.
Alternative CPT1 inhibitors differ in selectivity and off-target profiles
Perhexiline and oxfenicine exhibit distinct isoform selectivity ranges and off-target liabilities, limiting direct interchangeability without revalidation.

R-(+)-Etomoxir Quantitative Differentiation Evidence


Enantiomer-Specific CPT1 Inhibition

Etomoxir is commercially available as both racemic mixtures and single enantiomers. However, only the R-(+)-enantiomer exhibits CPT1 inhibitory activity, while the S-(−)-enantiomer is completely inactive against CPT1 [1]. This stereospecificity is absolute rather than graded, meaning racemic etomoxir contains 50% inactive material that must be accounted for in dosing calculations [2].

Enantiomer-specific inhibition
Head-to-head
Only R-(+)-enantiomer inhibits CPT1; S-(−) is inactive
Stereochemistry directly determines inhibitory activity; racemate use requires doubling effective concentration
Absolute binary difference reported in enzyme assays
CPT1 inhibition enantiomer selectivity fatty acid oxidation chiral pharmacology

Tissue Isoform Selectivity: CPT1B vs CPT1A

The active metabolite etomoxiryl-CoA demonstrates substantial isoform selectivity between tissue-specific CPT1 variants. In native tissue preparations, the compound is approximately 16.7-fold more potent against muscle CPT1 (IC50 = 0.015 mM) compared to liver CPT1 (IC50 = 0.25 mM) [1]. This selectivity is inverted in recombinant isozyme preparations, where liver recombinant L-CPT1 (IC50 = 0.0041 mM) is slightly more sensitive than muscle recombinant M-CPT1 (IC50 = 0.0031 mM) [2].

Tissue isoform selectivity
Cross-study comparable
16.7-fold greater potency for native muscle CPT1 vs liver CPT1 (IC50 0.015 mM vs 0.25 mM)
Isoform selectivity context may shift effective concentration across tissue types; cardiac/skeletal muscle models require lower exposure
Based on native tissue enzyme preparations
CPT1A CPT1B tissue-specific inhibition mitochondrial metabolism cardiac metabolism

Species-Specific Potency in Hepatocytes

R-(+)-Etomoxir exhibits pronounced species-dependent potency in primary hepatocyte β-oxidation assays. The compound inhibits mitochondrial β-oxidation with IC50 values of 0.1 μM in human hepatocytes, 1 μM in guinea pig hepatocytes, and 10 μM in rat hepatocytes . This 100-fold potency range across species has been independently corroborated in multiple technical datasheets .

Species potency range
Data to verify
100-fold potency range: human IC50 0.1 μM, guinea pig 1 μM, rat 10 μM
Supports species-specific exposure calibration; rat models may require 100-fold higher concentrations than human cells
Hepatocyte β-oxidation assays; independent verification recommended
species differences hepatocyte metabolism fatty acid β-oxidation translational pharmacology

Off-Target Effects: CPT1 vs Complex I

R-(+)-Etomoxir exhibits a defined concentration threshold for target specificity. At low micromolar concentrations (≤3 μM), etomoxir effectively inhibits CPT1 without detectable off-target effects on mitochondrial Complex I [1]. However, at high concentrations (200 μM), etomoxir inhibits Complex I of the electron transport chain independently of CPT1 activity [2]. This concentration-dependent bifurcation provides a clear experimental window for target-specific studies.

Target specificity window
Class-level inference
≈67-fold concentration gap: CPT1-specific ≤3 μM vs Complex I off-target at 200 μM
Defined window supports CPT1-selective studies; effects ≥100 μM may involve off-target Complex I inhibition
Mitochondrial respiration assay data; class-level interpretation
off-target effects Complex I inhibition electron transport chain concentration range assay validation

Etomoxiryl-CoA vs Perhexiline Potency

Among CPT1 inhibitors, perhexiline serves as a clinically relevant comparator. Perhexiline maleate inhibits rat cardiac CPT1 with an IC50 of 77 μM and liver CPT1 with an IC50 of 148 μM . In contrast, etomoxiryl-CoA exhibits nanomolar to low micromolar potency against CPT1 isoforms (IC50 = 15-250 nM in native tissues; 3.1-4.1 μM in recombinant preparations) [1]. This represents an approximately 500- to 5,000-fold greater potency for the etomoxir-derived active species.

Potency vs perhexiline
Cross-study comparable
Etomoxiryl-CoA is ≈5,133-fold more potent than perhexiline on rat cardiac CPT1 (IC50 0.015 μM vs 77 μM)
Perhexiline cannot substitute as potency-equivalent comparator; protocols using it require millimolar-range conditions
Reported comparison across independent enzyme assays
CPT1 inhibitor comparison perhexiline potency ranking cardiac CPT1

R-(+)-Etomoxir Application Scenarios


Human Hepatocyte Fatty Acid Oxidation

For investigators conducting fatty acid β-oxidation assays in human primary hepatocytes, R-(+)-Etomoxir Carboxylate Potassium Salt provides the active inhibitory species at the lowest effective concentration among available CPT1 inhibitors (human hepatocyte IC50 = 0.1 μM) . The stereochemical purity eliminates the confounding factor of inactive S-(−)-enantiomer present in racemic preparations [4]. At the recommended working concentration of 0.1-1 μM, CPT1-specific inhibition is maintained without triggering Complex I off-target effects that manifest only at ≥200 μM [2].

Cardiac and Skeletal Muscle Metabolism

The 16.7-fold greater potency of etomoxiryl-CoA against native muscle CPT1 (IC50 = 0.015 mM) versus liver CPT1 (IC50 = 0.25 mM) makes R-(+)-Etomoxir Carboxylate Potassium Salt particularly suitable for cardiac and skeletal muscle fatty acid oxidation studies . Investigators should calibrate concentrations based on this tissue-specific differential: cardiac myocyte studies may achieve complete CPT1B inhibition at concentrations 10- to 20-fold lower than those required for equivalent CPT1A inhibition in hepatic preparations.

Cross-Species Potency Calibration

For preclinical studies bridging rodent models to human translation, this compound's well-characterized species-dependent potency profile (human IC50 = 0.1 μM, guinea pig IC50 = 1 μM, rat IC50 = 10 μM) provides a critical dosing reference framework . Investigators can prospectively adjust concentrations by species—using approximately 100-fold higher doses in rat studies versus human cell experiments—to ensure equivalent target engagement across experimental systems.

CPT1-Specific Metabolic Flux Studies

Unlike perhexiline, which inhibits both CPT1 (IC50 = 77-148 μM) and CPT2 with similar potency and also blocks hERG potassium channels (IC50 = 7.8 μM) , R-(+)-Etomoxir Carboxylate Potassium Salt provides CPT1-specific inhibition without CPT2 cross-reactivity when used within the recommended concentration range [4]. This cleaner target profile is essential for studies where CPT2 inhibition or ion channel modulation would confound interpretation of FAO-dependent phenotypes.

Application
Selection Property
Validation Focus
Human hepatocyte fatty acid oxidation studies
Enantiomer-specific CPT1 inhibition with defined concentration window
Confirm CPT1-specific inhibition without Complex I off-target activity at used concentrations
Cardiac and skeletal muscle metabolism studies
Isoform-selective potency favoring muscle CPT1B
Calibrate exposure using tissue-specific isoform response; verify CPT1B engagement
Cross-species potency calibration studies
Species-dependent potency profile (human/guinea pig/rat)
Adjust exposure models by species to maintain target engagement across preclinical systems
CPT1-specific metabolic flux studies
Selectivity against CPT2 and hERG-related ion channel modulation
Exclude CPT2 cross-inhibition and hERG interference; maintain CPT1-restricted pharmacology
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